molecular formula C12H22N2O4 B2376376 Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate CAS No. 1235078-00-8

Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2376376
CAS No.: 1235078-00-8
M. Wt: 258.318
InChI Key: BGLRCXWIYSCUBY-UHFFFAOYSA-N
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Description

Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is a complex chemical compound with a piperidine ring structure. This compound is known for its versatile properties, making it valuable in various scientific research applications, including drug development and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 4-((2-ethoxyacetamido)methyl)piperidine-1-carboxylate include:

  • Methyl piperidine-4-carboxylate
  • Ethyl nipecotate hydrochloride
  • Methyl isonipecotate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

methyl 4-[[(2-ethoxyacetyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-3-18-9-11(15)13-8-10-4-6-14(7-5-10)12(16)17-2/h10H,3-9H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLRCXWIYSCUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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